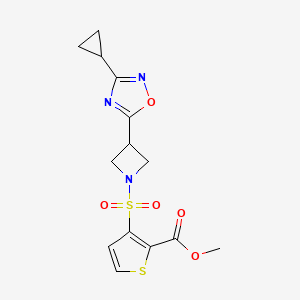
Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, an azetidine ring, a sulfonyl group, and a thiophene ring attached to a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The oxadiazole ring is a five-membered heterocyclic ring system with two nitrogen atoms and one oxygen atom .科学的研究の応用
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of novel azetidinones and their evaluation for antimicrobial properties. Compounds derived from similar structures have shown significant antibacterial and antifungal activities. For instance, derivatives synthesized through cyclocondensation and facile condensation processes have been evaluated for their effectiveness against various bacterial and fungal strains, showcasing their potential as leads for antimicrobial drug development (Prajapati & Thakur, 2014).
Reactivity and Chemical Transformations
The reactivity of azetidinone derivatives has been a subject of interest, with studies demonstrating various chemical transformations. These include oxidation processes leading to sulfoxide and sulfone derivatives, as well as reactions with iodine or bromine resulting in disulfide products. Such reactivities highlight the versatility of these compounds in synthesizing a range of chemically diverse derivatives with potential for further biological evaluation (Hirai, Matsuda, & Kishida, 1973).
Anticancer Activities
Compounds containing the azetidinone moiety have been synthesized and evaluated for their anticancer properties. For example, derivatives of 1,3,4-oxadiazoles, which share a structural resemblance with the compound , have been investigated for their potential anticancer activities. These studies involve the synthesis of novel derivatives and testing their efficacy against various cancer cell lines, contributing to the search for new anticancer agents (Redda & Gangapuram, 2007).
Corrosion Inhibition
Interestingly, derivatives of 1,3,4-oxadiazoles have also been explored for their applications beyond the biomedical field, such as in corrosion inhibition. These studies assess the effectiveness of these compounds in protecting metals against corrosion, providing insights into their potential industrial applications. The physicochemical and theoretical studies conducted on these compounds reveal their efficiency in forming protective layers on metal surfaces, thus preventing corrosion (Ammal, Prajila, & Joseph, 2018).
特性
IUPAC Name |
methyl 3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-14(18)11-10(4-5-23-11)24(19,20)17-6-9(7-17)13-15-12(16-22-13)8-2-3-8/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLHRWJMSVGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)
![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)

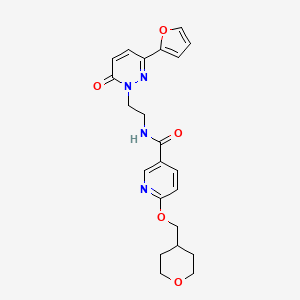
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)
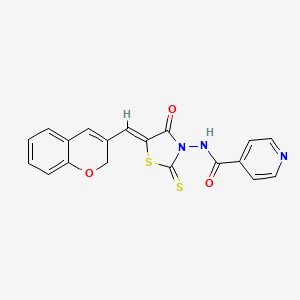


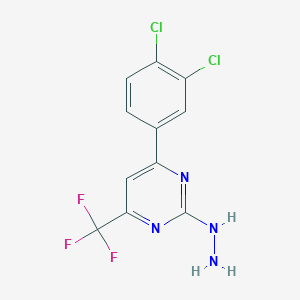
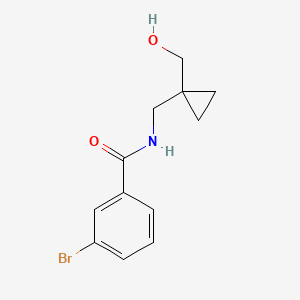
![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)


